molecular formula C8H12Cl2O B151013 Cyclohexanecarbonyl chloride, 3-chloro-2-methyl-, (1alpha,2alpha,3beta)-(9CI) CAS No. 130422-94-5

Cyclohexanecarbonyl chloride, 3-chloro-2-methyl-, (1alpha,2alpha,3beta)-(9CI)

Cat. No. B151013
M. Wt: 195.08 g/mol
InChI Key: MQVNPVVNCDLVHD-FSDSQADBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexanecarbonyl chloride, 3-chloro-2-methyl-, (1alpha,2alpha,3beta)-(9CI) is a chemical compound that belongs to the class of organic compounds known as cyclohexanecarboxylic acid derivatives. It is a colorless to pale yellow liquid that is used in various scientific research applications.

Mechanism Of Action

The mechanism of action of Cyclohexanecarbonyl chloride, 3-chloro-2-methyl-, (1alpha,2alpha,3beta)-(9CI) is not well understood. However, it is believed to act as an acylating agent, which means that it can add an acyl group to various organic compounds. This can lead to the formation of new compounds with different properties and functions.

Biochemical And Physiological Effects

The biochemical and physiological effects of Cyclohexanecarbonyl chloride, 3-chloro-2-methyl-, (1alpha,2alpha,3beta)-(9CI) are not well studied. However, it is known to be a toxic compound that can cause irritation to the skin, eyes, and respiratory system. It is also known to be a carcinogenic compound, which means that it has the potential to cause cancer.

Advantages And Limitations For Lab Experiments

Cyclohexanecarbonyl chloride, 3-chloro-2-methyl-, (1alpha,2alpha,3beta)-(9CI) has several advantages and limitations for lab experiments. One of the advantages is that it is a relatively simple compound to synthesize, which makes it readily available for use in various experiments. However, one of the limitations is that it is a toxic compound that requires careful handling and disposal.

Future Directions

There are several future directions for the use of Cyclohexanecarbonyl chloride, 3-chloro-2-methyl-, (1alpha,2alpha,3beta)-(9CI) in scientific research. One direction is to study its mechanism of action in more detail, which could lead to the development of new drugs and pharmaceuticals. Another direction is to study its biochemical and physiological effects in more detail, which could help to better understand its toxicity and potential health risks. Additionally, researchers could explore new synthesis methods for this compound, which could lead to improved yields and reduced environmental impact.

Synthesis Methods

The synthesis of Cyclohexanecarbonyl chloride, 3-chloro-2-methyl-, (1alpha,2alpha,3beta)-(9CI) involves the reaction of cyclohexanecarboxylic acid with thionyl chloride and then subsequent reaction with 3-chloro-2-methylpropene. The reaction yields the desired product with a yield of around 60%.

Scientific Research Applications

Cyclohexanecarbonyl chloride, 3-chloro-2-methyl-, (1alpha,2alpha,3beta)-(9CI) is used in various scientific research applications. It is commonly used as a reagent in the synthesis of various organic compounds. It is also used as a starting material for the synthesis of other compounds, such as cyclohexanecarboxylic acid derivatives. Additionally, it is used in the development of new drugs and pharmaceuticals.

properties

CAS RN

130422-94-5

Product Name

Cyclohexanecarbonyl chloride, 3-chloro-2-methyl-, (1alpha,2alpha,3beta)-(9CI)

Molecular Formula

C8H12Cl2O

Molecular Weight

195.08 g/mol

IUPAC Name

(1R,2R,3R)-3-chloro-2-methylcyclohexane-1-carbonyl chloride

InChI

InChI=1S/C8H12Cl2O/c1-5-6(8(10)11)3-2-4-7(5)9/h5-7H,2-4H2,1H3/t5-,6-,7-/m1/s1

InChI Key

MQVNPVVNCDLVHD-FSDSQADBSA-N

Isomeric SMILES

C[C@@H]1[C@@H](CCC[C@H]1Cl)C(=O)Cl

SMILES

CC1C(CCCC1Cl)C(=O)Cl

Canonical SMILES

CC1C(CCCC1Cl)C(=O)Cl

synonyms

Cyclohexanecarbonyl chloride, 3-chloro-2-methyl-, (1alpha,2alpha,3beta)- (9CI)

Origin of Product

United States

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